molecular formula C5H4Br2N2 B2993762 3,4-Dibromo-6-methylpyridazine CAS No. 2567502-85-4

3,4-Dibromo-6-methylpyridazine

Katalognummer: B2993762
CAS-Nummer: 2567502-85-4
Molekulargewicht: 251.909
InChI-Schlüssel: SQMQGHGACPNWIP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,4-Dibromo-6-methylpyridazine is a synthetic chemical compound with the CAS Number: 2567502-85-4 . It has a molecular weight of 251.91 . It is a powder in physical form . The compound is stored at a temperature of 4 degrees .


Molecular Structure Analysis

The IUPAC name for this compound is this compound . The InChI code for this compound is 1S/C5H4Br2N2/c1-3-2-4(6)5(7)9-8-3/h2H,1H3 . The InChI key is SQMQGHGACPNWIP-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

This compound is a powder in physical form . It has a molecular weight of 251.91 . The compound is stored at a temperature of 4 degrees .

Wissenschaftliche Forschungsanwendungen

Pharmacokinetics and Metabolism

The pharmacokinetics and metabolism of derivatives related to 3,4-Dibromo-6-methylpyridazine have been studied extensively. For instance, IN-1130, a compound closely related to this compound, has been investigated for its potential as an anti-fibrotic drug. This compound exhibits significant oral bioavailability and permeability, suggesting its potential for effective drug delivery (Kim et al., 2008).

Synthesis and Structure-Activity Relationships

Research has been conducted on the synthesis and structure-activity relationships of pyridazine derivatives. For instance, modifications to 3-[2-(1-benzylpiperidin-4-yl)ethylamino]pyridazine derivatives have shown that introducing a lipophilic environment in the pyridazine ring can favorably impact acetylcholinesterase-inhibitory activity (Contreras et al., 2001).

Cyclisation Reactions

Studies on pyridazine azide cyclisation reactions have been carried out, demonstrating the formation of 3,5,6-triazide intermediates from 4-methyl-3,5,6-tribromopyridazine, leading to possible bicyclic products (Allan et al., 2004).

Cycloaddition Processes

Research into cycloaddition processes involving 4,5-dicyanopyridazine has shown the formation of polycyclic systems under mild conditions, influenced by the presence of methyl groups at the 3 and 6 positions of the pyridazine ring (Nesi et al., 1994).

Inhibitory Activities and Cytotoxic Effects

The inhibitory activities and cytotoxic effects of pyridazine derivatives have been evaluated, particularly in the context of c-Met kinase inhibition and cancer cell line cytotoxicity. This includes studies on compounds containing 4-methyl-6-oxo-1,6-dihydropyridazine- 3-carboxamide moieties, showing significant antitumor activities (Liu et al., 2020).

Safety and Hazards

The safety information for this compound includes several hazard statements such as H302, H312, H315, H319, H332, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Eigenschaften

IUPAC Name

3,4-dibromo-6-methylpyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4Br2N2/c1-3-2-4(6)5(7)9-8-3/h2H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQMQGHGACPNWIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=N1)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4Br2N2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.91 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2567502-85-4
Record name 3,4-dibromo-6-methylpyridazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.